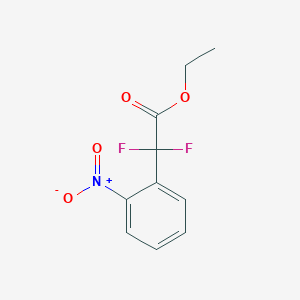

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

Übersicht

Beschreibung

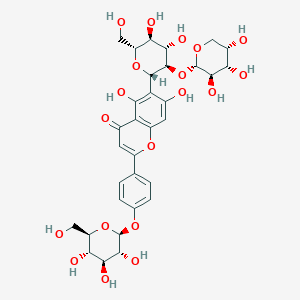

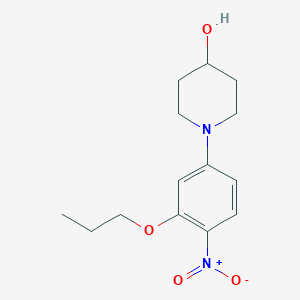

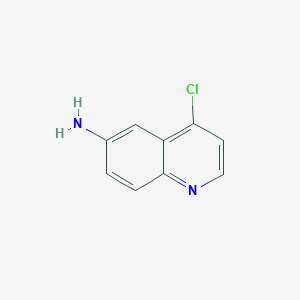

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a synthetic compound that belongs to the family of difluoroacetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments. It appears as a white to yellow solid, or colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is C10H9F2NO4 . The InChI code is 1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 . The molecular weight is 245.18 g/mol .Physical And Chemical Properties Analysis

The boiling point of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is 380.9 °C at 760 mmHg . The flash point is 184.2 °C . The density is not available . It is stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen

Ethyl Acetate Production Technologies

A review on process parameters of various process intensification techniques for ethyl acetate production assesses the ethyl acetate esterification process. It discusses experimental and simulation details for ethyl acetate production and coproduction process with n-butyl acetate or isopropyl acetate, focusing on various process intensification techniques including reactive distillation and microwave reactive distillation. The review highlights the advantages of these techniques over traditional processes in terms of ethyl acetate purity, overall production rate, energy consumption, and total annual cost, pointing towards the potential for optimization and efficiency improvements in organic compound synthesis and industrial applications (Patil & Gnanasundaram, 2020).

Ethyl Carbamate in Foods and Beverages

A discussion on ethyl carbamate (EC), which occurs at low levels in many fermented foods and beverages, raises health concerns due to its genotoxic and carcinogenic properties for several species. The paper reviews the sources, formation mechanisms, and analysis of EC, highlighting the importance of monitoring and controlling its levels in consumer products. This reflects the broader interest in ensuring the safety of chemical compounds in food and beverage production (Weber & Sharypov, 2009).

Advanced Oxidation Processes for Compound Degradation

The review on advanced oxidation processes (AOPs) for treating acetaminophen from an aqueous medium, leading to various kinetics, mechanisms, and by-products, provides insights into the degradation pathways of organic compounds. This research is essential for environmental science, focusing on removing recalcitrance compounds from the environment and understanding the impact of AOPs on compound transformation and degradation (Qutob et al., 2022).

Ethyl Glucuronide as a Biomarker

Research on ethyl glucuronide (EtG), a minor, non-oxidative ethanol metabolite detectable in various matrices including hair, offers insights into the use of chemical biomarkers for long-term alcohol consumption habits. This work underscores the importance of chemical biomarkers in forensic science and clinical diagnostics, demonstrating the broader applications of organic compounds in health and safety monitoring (Biondi et al., 2019).

Wirkmechanismus

Target of Action

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic compound that primarily targets the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cell proliferation, migration, and survival, making it a key target in cancer research .

Mode of Action

This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .

Biochemical Pathways

The EGFR/PI3K/AKT/mTOR pathway is a key biochemical pathway affected by this compound . This pathway is involved in cell growth, proliferation, and survival. By suppressing this pathway, the compound can inhibit these processes, leading to a decrease in the growth and spread of cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of proliferation, migration, and invasion of cancer cells . It has also been shown to induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQLOOXTLNMEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)

![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)

![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)